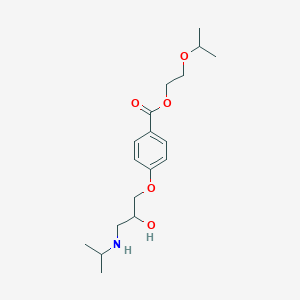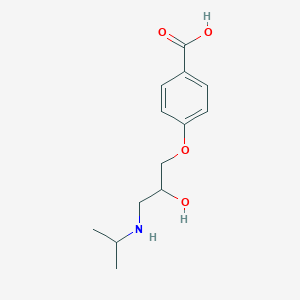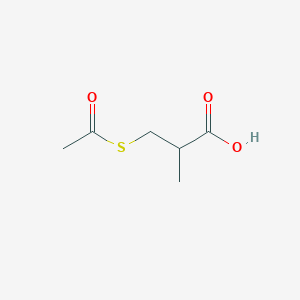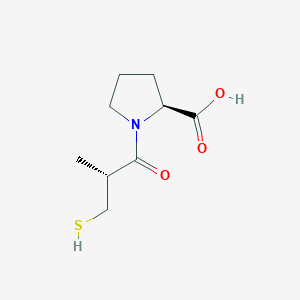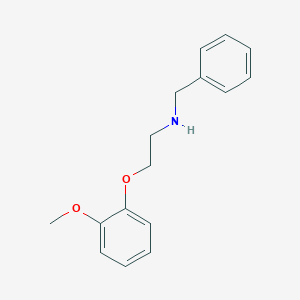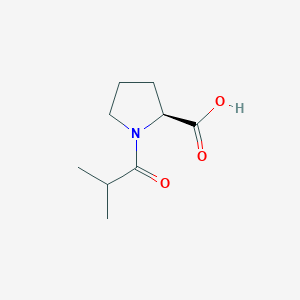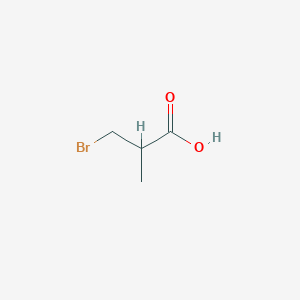
Ácido 3-bromo-2-metilpropanoico
Descripción general
Descripción
Captopril EP Impurity D, también conocido como ácido (2RS)-3-bromo-2-metilpropanoico, es un compuesto químico con la fórmula molecular C4H7BrO2 y un peso molecular de 167.00 g/mol . Es una impureza que se encuentra en el Captopril, un inhibidor de la enzima convertidora de angiotensina (ECA) ampliamente utilizado para tratar la hipertensión y la insuficiencia cardíaca .
Aplicaciones Científicas De Investigación
Captopril EP Impurity D tiene varias aplicaciones de investigación científica, que incluyen:
Análisis farmacéutico: Se utiliza como estándar de referencia en el control de calidad y el perfil de impurezas del Captopril.
Síntesis química: El compuesto sirve como intermedio en la síntesis de diversas moléculas orgánicas y productos farmacéuticos.
Estudios biológicos: Los investigadores utilizan Captopril EP Impurity D para estudiar las vías metabólicas y los productos de degradación del Captopril.
Mecanismo De Acción
Captopril EP Impurity D en sí mismo no tiene un efecto terapéutico directo. Como impureza en el Captopril, es esencial comprender su presencia y su posible impacto en la eficacia y seguridad del medicamento. El mecanismo de acción principal del Captopril implica la inhibición de la enzima convertidora de angiotensina (ECA), lo que evita la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor . Esto da como resultado una presión arterial más baja y una reducción de la tensión en el corazón .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Captopril EP Impurity D implica la bromación del ácido 2-metilpropanoico. La reacción típicamente utiliza bromo (Br2) como agente bromante en presencia de un solvente como ácido acético o diclorometano. La reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la bromación completa .
Métodos de producción industrial
En entornos industriales, la producción de Captopril EP Impurity D sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la elección del solvente y la concentración de bromo, para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Captopril EP Impurity D experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en Captopril EP Impurity D puede ser sustituido por otros nucleófilos, como iones hidróxido (OH-) o aminas, para formar varios derivados.
Reacciones de oxidación: El compuesto puede experimentar oxidación para formar los ácidos carboxílicos correspondientes u otros productos oxidados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen hidróxido de sodio (NaOH) o aminas primarias.
Reacciones de oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Principales productos formados
Reacciones de sustitución: Los principales productos incluyen derivados sustituidos del ácido 2-metilpropanoico.
Reacciones de oxidación: Los principales productos incluyen formas oxidadas del compuesto original, como los ácidos carboxílicos.
Comparación Con Compuestos Similares
Compuestos similares
Captopril EP Impurity A:
Captopril EP Impurity B: Conocido como ácido (2RS)-2-metil-3-sulfanilpropanoico.
Captopril EP Impurity C: Conocido como ácido 3-mercaptoisobutírico.
Singularidad de Captopril EP Impurity D
Captopril EP Impurity D es único debido a su estructura bromada, que lo distingue de otras impurezas. Este átomo de bromo permite reacciones de sustitución específicas que no son posibles con otras impurezas .
Propiedades
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-78-6, 80586-28-3 | |
| Record name | 3-Bromo-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56970-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a gas chromatographic method for determining 3-Bromoisobutyric Acid and its isomers?
A1: The research paper describes a gas chromatographic (GC) method for quantifying 3-Bromoisobutyric Acid and its isomers, including 2-bromoisobutyric acid and 2,3-dibromoisobutyric acid []. This method is significant because it allows for the separation and quantification of these structurally similar compounds. Understanding the presence and concentration of each isomer is crucial in various chemical and potentially biological applications, as different isomers may exhibit different reactivity or biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




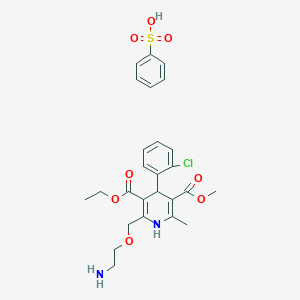


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

